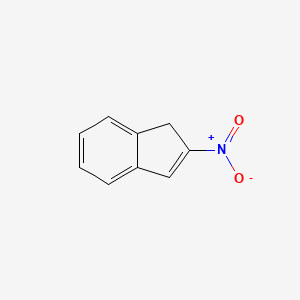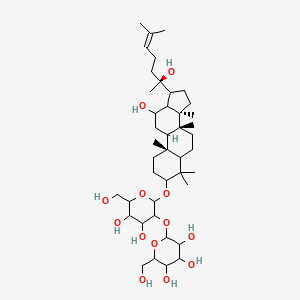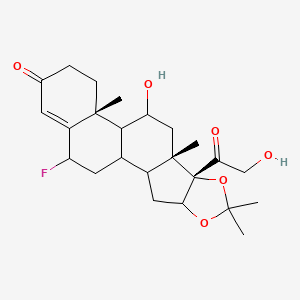![molecular formula C8H8ClNO2 B14782677 8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol is a heterocyclic compound that features a pyrano-pyridine fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dihydro-2H-pyran with a chlorinated pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-one, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol
- 8-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
- 8-Bromo-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
Uniqueness
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents at the same position .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
8-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol |
InChI |
InChI=1S/C8H8ClNO2/c9-8-6-3-12-4-7(11)5(6)1-2-10-8/h1-2,7,11H,3-4H2 |
Clave InChI |
FBYSQTOWNQCXEC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CO1)C(=NC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)



